Allopregnan-20alpha-ol-3-one
Overview
Description
Allopregnan-20alpha-ol-3-one, also known as 5alpha-Pregnan-20alpha-ol-3-one, is a neurosteroid with the molecular formula C21H34O2 and a molecular weight of 318.49 g/mol . This compound is a metabolite of progesterone and is known for its potent effects on the central nervous system, particularly its role in modulating the gamma-aminobutyric acid (GABA) receptor .
Mechanism of Action
Target of Action
Allopregnan-20alpha-ol-3-one, also known as Allopregnanolone , is a neurosteroid synthesized in the brain from progesterone . It primarily targets the GABA_A receptors , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
this compound acts as a potent positive allosteric modulator of the GABA_A receptors . This means it enhances the effect of the neurotransmitter GABA at these receptors, leading to an increase in the influx of chloride ions into the neuron. This results in hyperpolarization of the neuron, making it less likely to fire and thus exerting an inhibitory effect on neurotransmission.
Biochemical Analysis
Biochemical Properties
Allopregnan-20alpha-ol-3-one is involved in several biochemical reactions. It is a positive allosteric modulator of GABA A receptors . This means that it enhances the effect of GABA, a neurotransmitter, on these receptors, thereby influencing the biochemical reactions in the body.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of GABA A receptors . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with GABA A receptors . By acting as a positive allosteric modulator, it enhances the effect of GABA on these receptors. This can lead to changes in gene expression and influence various cellular processes.
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with GABA A receptors
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with GABA A receptors
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function involve its interaction with GABA A receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
Allopregnan-20alpha-ol-3-one can be synthesized from progesterone through a series of reduction and hydroxylation reactionsCommon reagents used in these reactions include sodium borohydride for reduction and various hydroxylating agents .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysts to achieve the necessary stereochemistry. Enzymatic reduction and hydroxylation are preferred due to their high selectivity and efficiency. The use of microbial fermentation processes is also common, where specific strains of bacteria or fungi are employed to convert progesterone to this compound .
Chemical Reactions Analysis
Types of Reactions
Allopregnan-20alpha-ol-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tosyl chloride for tosylation, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of 3-keto and 20-keto derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Allopregnan-20alpha-ol-3-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other neurosteroids and steroidal compounds.
Biology: Studied for its role in modulating the GABA receptor and its effects on neuronal activity.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as anxiety, depression, and epilepsy.
Industry: Used in the production of pharmaceuticals and as a research tool in neuropharmacology.
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: Another neurosteroid with similar effects on the GABA receptor.
Pregnanolone: A metabolite of progesterone with similar neuroactive properties.
Brexanolone: A synthetic analog of allopregnanolone used in the treatment of postpartum depression.
Uniqueness
Allopregnan-20alpha-ol-3-one is unique due to its specific stereochemistry and potent effects on the GABA receptor. Its ability to modulate neuronal activity makes it a valuable compound in neuropharmacology research. Compared to similar compounds, it has distinct pharmacokinetic and pharmacodynamic properties that contribute to its unique therapeutic potential.
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h13-14,16-19,22H,4-12H2,1-3H3/t13-,14-,16-,17+,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVGYXXLXQESJE-SKLBOBKVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965923 | |
Record name | 20-Hydroxypregnan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516-59-6 | |
Record name | 5α-Pregnan-20α-ol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allopregnan-20alpha-ol-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20-Hydroxypregnan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00965923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALLOPREGNAN-20.ALPHA.-OL-3-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K215Y6L2TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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